
2-Chloro-3-fluoroiodobenzene
Overview
Description
2-Chloro-3-fluoroiodobenzene is a trihalogenated aromatic compound featuring chlorine, fluorine, and iodine substituents on a benzene ring. The precise positions of the halogens—chlorine at position 2, fluorine at position 3, and iodine at position 1 (based on IUPAC numbering conventions for minimal locants)—create a unique electronic and steric profile. This compound is of interest in organic synthesis due to iodine’s role as a leaving group in cross-coupling reactions and the electron-withdrawing effects of chlorine and fluorine, which modulate aromatic reactivity. Applications span pharmaceuticals, agrochemicals, and materials science, though its handling requires precautions typical of halogenated aromatics, including proper ventilation and personal protective equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoroiodobenzene typically involves halogenation reactions. One common method is the sequential halogenation of benzene derivatives. For instance, starting with a fluorobenzene, chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. Subsequently, iodination can be performed using iodine and an oxidizing agent like nitric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution. Electrophilic substitution may involve reagents like sulfuric acid or aluminum chloride.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the desired substituents.
Scientific Research Applications
2-Chloro-3-fluoroiodobenzene has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and diagnostic agents.
Industry: It is utilized in the manufacture of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoroiodobenzene depends on its application. In organic synthesis, its reactivity is primarily due to the presence of halogen atoms, which can undergo various substitution and coupling reactions. The molecular targets and pathways involved are specific to the reactions it participates in, such as forming carbon-carbon bonds in coupling reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Halogen Position Effects
The reactivity and physical properties of 2-chloro-3-fluoroiodobenzene are strongly influenced by the positions and combinations of halogens. Key analogs include:
Electronic Effects :
- Electron-Withdrawing Capacity : Chlorine and fluorine inductively withdraw electron density, deactivating the ring. Iodine, despite its lower electronegativity, contributes polarizability and serves as a superior leaving group compared to Cl or F .
- Resonance Interactions : Fluorine’s strong resonance donation (-I, +M) partially counteracts chlorine’s -I effect, creating a nuanced electronic landscape for electrophilic substitution .
Steric Considerations :
- Iodine’s large atomic radius (140 pm) introduces steric hindrance, particularly in meta-substituted analogs like 1,3-dichloro-2-fluoro-5-iodobenzene, which may impede access to reactive sites .
Functional Group Variations: Aldehyde Derivatives
5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS 215124-03-1) shares iodine and chlorine substituents but introduces hydroxyl (-OH) and aldehyde (-CHO) groups. These functional groups increase polarity and reactivity:
- Solubility: The aldehyde and hydroxyl groups enhance water solubility compared to non-polar this compound.
- Reactivity : The aldehyde participates in condensation reactions (e.g., forming hydrazones), while iodine enables Ullmann or Suzuki couplings. However, the hydroxyl group introduces susceptibility to oxidation .
Biological Activity
2-Chloro-3-fluoroiodobenzene is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique substitution pattern, featuring chlorine, fluorine, and iodine atoms on the benzene ring, influences its biological activity and chemical reactivity. This article reviews the biological activities associated with this compound, supported by research findings and case studies.
This compound has the molecular formula and a molecular weight of approximately 227.46 g/mol. The presence of multiple halogens contributes to its unique properties:
- Chlorine (Cl) : Often enhances lipophilicity and can influence receptor interactions.
- Fluorine (F) : Known for its electron-withdrawing effects, which can affect the compound's reactivity and stability.
- Iodine (I) : Its larger size compared to other halogens can impact the compound's steric properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The halogen substituents can modulate binding affinities, potentially leading to altered pharmacological effects.
- Enzyme Interaction : Studies have indicated that halogenated compounds can act as inhibitors or substrates for specific enzymes. For instance, the presence of iodine may enhance binding to certain enzyme active sites due to increased van der Waals interactions.
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways. This is particularly relevant in drug design where modifications to the aromatic ring can lead to variations in biological activity.
Case Studies
Several studies have explored the biological implications of compounds structurally similar to this compound:
- Anticancer Activity : A study investigated various halogenated benzenes for their cytotoxic effects on cancer cell lines. Compounds with similar halogen patterns demonstrated significant inhibition of tumor growth in vitro, suggesting potential for further development in anticancer therapies.
- Antimicrobial Properties : Research has shown that halogenated compounds exhibit varying degrees of antimicrobial activity. For instance, derivatives of iodobenzene have been noted for their effectiveness against gram-positive bacteria, indicating that this compound may possess similar properties.
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies:
Endpoint | Value/Observation | Source |
---|---|---|
Acute Toxicity | Moderate toxicity observed | |
Mutagenicity | No evidence found | |
Endocrine Disruption Potential | No significant endocrine disrupting properties noted |
These findings suggest that while there are some concerns regarding acute toxicity, the compound does not exhibit mutagenic or endocrine-disruptive effects based on current literature.
Applications
The unique properties of this compound make it suitable for various applications:
- Pharmaceutical Development : Its potential as a pharmaceutical intermediate or active ingredient is under investigation, particularly in the synthesis of novel therapeutic agents.
- Organic Synthesis : It serves as a valuable building block in organic chemistry, facilitating the creation of more complex structures through nucleophilic substitution reactions.
- Material Science : The compound's unique chemical properties allow for its use in developing new materials with specific functionalities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-3-fluoroiodobenzene?
Methodological Answer: Synthesis typically involves sequential halogenation of fluorobenzene derivatives. Iodination via electrophilic substitution (e.g., using ICl or KI/Oxone) followed by directed chlorination (e.g., via Friedel-Crafts with AlCl₃) ensures regiochemical control. Alternatively, cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura) using organometallic reagents can introduce iodine and chlorine substituents. Reaction conditions (temperature, solvent polarity, and catalysts) must be optimized to avoid competing side reactions .
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer:
- 19F NMR : Identifies fluorine chemical shifts (δ ~ -110 to -130 ppm for meta/para positions).
- 1H NMR : Probes aromatic proton environments adjacent to halogens (e.g., deshielding near iodine).
- Mass Spectrometry (MS) : Confirms molecular weight (256.44 g/mol) via molecular ion peaks and isotopic patterns (Cl, I).
- X-ray Crystallography : Resolves regiochemical ambiguity by mapping atomic positions. Cross-reference with PubChem/CAS data for validation .
Q. What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate halogenated byproducts.
- Recrystallization : Ethanol/water mixtures exploit temperature-dependent solubility.
- Distillation : For high-purity isolation, employ vacuum distillation (boiling point ~94–98°C at 15 mmHg). Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do electronic effects of substituents influence regioselectivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer:
- Iodine : Strongly ortho/para-directing due to its polarizable σ-hole.
- Fluorine : Electron-withdrawing (-I effect) meta-directs but can activate adjacent positions via resonance.
- Chlorine : Competes with fluorine, creating electronic conflicts.
Use density functional theory (DFT) to model transition states and predict reactive sites. Experimentally validate via reactions with amines/thiols under varying pH and solvent polarity .
Q. What analytical challenges arise when distinguishing positional isomers of polyhalogenated benzenes?
Methodological Answer:
- NMR Challenges : Overlapping signals for adjacent halogens (e.g., Cl and F in meta/para positions). Use 2D techniques (COSY, NOESY) to resolve coupling patterns.
- Chromatography : Optimize GC/MS with a DB-5 column or HPLC with a chiral stationary phase to separate isomers.
- X-ray Diffraction : Definitive structural assignment but requires single crystals. Substitute with computational crystallography (e.g., Mercury software) if crystals are unstable .
Q. How can contradictions in reported physical properties (e.g., boiling points) be resolved?
Methodological Answer:
- Source Cross-Validation : Compare PubChem, CAS Common Chemistry, and EPA DSSTox entries.
- Experimental Reproducibility : Measure boiling points under standardized conditions (e.g., 15 mmHg for vacuum distillation).
- Purity Assessment : Use Karl Fischer titration for moisture content and GC-MS for organic impurities. Discrepancies often arise from unrecorded trace solvents or degradation products .
Q. What strategies enhance the stability of this compound during storage?
Methodological Answer:
- Storage : Amber vials under inert gas (N₂/Ar) at -20°C to prevent photodegradation and oxidation.
- Stabilizers : Add 0.1% butylated hydroxytoluene (BHT) to inhibit radical formation.
- Monitoring : Conduct quarterly 1H NMR checks for decomposition (e.g., hydrolysis to phenolic derivatives) .
Q. How are computational methods applied to predict reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Transition State Analysis : Simulate Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to optimize ligand/base pairs (e.g., PPh₃/K₂CO₃).
- Experimental Validation : Screen reaction conditions (e.g., DMF vs. THF) to align computational predictions with empirical yields .
Properties
IUPAC Name |
2-chloro-1-fluoro-3-iodobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFI/c7-6-4(8)2-1-3-5(6)9/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPLDZRKRZACGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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